1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone
Overview
Description
1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone is an organic compound characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and an ethanone group at position 1
Mechanism of Action
Target of Action
Compounds containing pyrazole groups have been reported to exhibit a broad range of biological activities . For instance, some pyrazole derivatives have shown potential as tubulin polymerization inhibitors , suggesting that tubulin could be a possible target for 1-(3,5-dimethyl-1H-pyrazol-1-yl)ethanone.
Mode of Action
If we consider tubulin as a potential target, the compound might interact with tubulin to inhibit its polymerization, thereby affecting cell division and growth .
Result of Action
If the compound acts as a tubulin polymerization inhibitor, it could potentially disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .
Biochemical Analysis
Biochemical Properties
1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with enzymes such as acetylcholinesterase and proteins involved in signal transduction pathways highlights its potential as a biochemical modulator . These interactions are primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has shown cytotoxic effects on cancer cell lines, including cervix, colon, breast, glioma, neuroblastoma, and lung cancer cells . These effects are mediated through the disruption of cell signaling pathways and induction of apoptosis. Additionally, this compound has been found to alter gene expression profiles, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, leading to the accumulation of acetylcholine and subsequent disruption of neural transmission . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play crucial roles in determining its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell proliferation and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its adverse effects at higher concentrations. These findings highlight the importance of dosage optimization in the potential therapeutic applications of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound has been shown to affect the activity of enzymes involved in the glycolytic pathway, leading to changes in metabolic flux and metabolite levels . Additionally, it can modulate the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification. These interactions highlight the compound’s potential impact on metabolic processes and its relevance in pharmacokinetics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins can influence the compound’s localization and accumulation within specific tissues, affecting its overall bioavailability and efficacy. These findings underscore the importance of understanding the transport mechanisms of this compound for its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in determining its activity and function. The compound has been observed to localize within specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications can direct the compound to these compartments, influencing its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyrazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the methyl groups, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the preparation of heterocyclic compounds and ligands for coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery, particularly for its potential to inhibit specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone: Similar structure but with the ethanone group at position 4.
3,5-Dimethyl-1H-pyrazole: Lacks the ethanone group, making it less reactive in certain chemical transformations.
1-(3,5-Dimethyl-1H-pyrazol-1-yl)propanone: Contains a propanone group instead of ethanone, affecting its physical and chemical properties.
Uniqueness: 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for diverse applications. Its ethanone group enhances its utility in synthetic chemistry, allowing for various functionalizations and derivatizations.
Properties
IUPAC Name |
1-(3,5-dimethylpyrazol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-4-6(2)9(8-5)7(3)10/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYMIRMFIZXRQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363337 | |
Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10199-63-0 | |
Record name | 1-(3,5-Dimethyl-1H-pyrazol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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